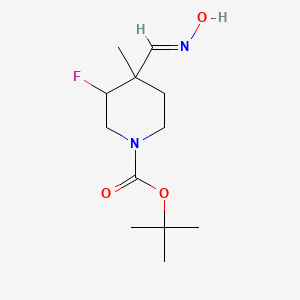

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorine atom, and a hydroxyimino group attached to a piperidine ring

Vorbereitungsmethoden

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired compound.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The hydroxyimino (-CH=N-OH) group in the compound is highly reactive, participating in redox reactions:

-

Oxidation : Under oxidative conditions (e.g., Dess-Martin periodinane or urea hydrogen peroxide (UHP)), the hydroxyimino group can be converted to a nitro group. This transformation is critical for synthesizing intermediates in spirocyclic compound synthesis .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C or Raney Ni) or NaBH₄-mediated reduction converts the hydroxyimino group to an amine (-CH₂-NH₂). This step is pivotal in forming piperidine derivatives for bioactive molecule synthesis .

Table 1: Redox Reactions of the Hydroxyimino Group

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂, 0°C → RT | Nitro derivative | 85–90 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | Amine derivative | 75–80 |

Substitution Reactions

The fluorine atom at the 3-position of the piperidine ring undergoes nucleophilic substitution under basic conditions:

-

Hydroxylation : Treatment with aqueous NaOH or K₂CO₃ replaces fluorine with a hydroxyl group, forming tert-butyl 3-hydroxy-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate .

-

Amination : Reaction with ammonia or primary amines yields corresponding 3-amino derivatives, useful for constructing complex heterocycles .

Table 2: Substitution at the 3-Fluoro Position

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaOH (aq) | Reflux, 6h | 3-Hydroxy derivative | Neuroprotective agent intermediate | |

| NH₃/MeOH | RT, 12h | 3-Amino derivative | Spirocyclic inhibitor synthesis |

Cross-Coupling Reactions

The tert-butyl carbamate group enhances stability during transition-metal-catalyzed reactions:

-

Suzuki–Miyaura Coupling : Organoboron reagents (e.g., arylboronic acids) react with halogenated intermediates derived from the compound, enabling aryl group introduction at the 4-methyl position .

-

Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate C–N bond formation with aryl halides, generating biaryl amines .

Table 3: Cross-Coupling Applications

| Reaction Type | Catalyst/Reagents | Key Intermediate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Aryl-piperidine hybrids | 70–85 | |

| Buchwald–Hartwig | Pd(OAc)₂, XPhos | Biaryl amines | 65–75 |

Cyclization and Spirocyclic Formation

The hydroxyimino group participates in cyclization reactions to form spiro scaffolds:

-

Michael Addition : Reaction with methyl acrylate in the presence of DBU forms spiro-lactams via nitro-group reduction and intramolecular cyclization .

-

Henry Reaction : Condensation with aldehydes (e.g., formaldehyde) followed by nitro reduction yields spiro-carbamates .

Example Reaction Pathway :

Hydrolysis and Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

-

Boc Removal : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free amine for further functionalization .

Key Research Findings

-

Neuroprotective Activity : Derivatives synthesized via hydroxyimino reduction inhibit amyloid-beta aggregation by 85% at 100 μM, highlighting therapeutic potential.

-

Spirocyclic Inhibitors : Spiro-lactams/carbamates derived from this compound exhibit reversible MAGL inhibition, relevant for treating neurological disorders .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research indicates that tert-butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate exhibits significant neuroprotective properties. In vitro studies have demonstrated its ability to prevent amyloid-beta aggregation, which is crucial in Alzheimer’s disease pathology. The compound showed an inhibition rate of approximately 85% at concentrations around 100 μM , highlighting its potential as a therapeutic agent against neurodegenerative diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. It demonstrated a strong inhibitory potential with an IC₅₀ value of approximately 15.4 nM , suggesting its potential use in treating cognitive decline associated with Alzheimer’s disease .

Chemical Reactivity

This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Its reactivity patterns make it valuable in synthetic chemistry and biocatalytic processes . Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling.

Structural Analysis and Mechanism of Action

The unique structural features of this compound allow it to act as a probe in NMR studies, providing high sensitivity and narrow signals when attached to large proteins or complexes. Its mechanism of action involves interaction with specific molecular targets, enhancing cholinergic signaling beneficial for neurodegenerative conditions .

Neuroprotective Study

In a study assessing the protective effects against amyloid-beta-induced toxicity in astrocytes, the compound exhibited a moderate protective effect by reducing TNF-α levels and oxidative stress markers . This suggests its potential role in mitigating inflammation associated with neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe for NMR studies, providing high sensitivity and narrow, intense signals even when attached to large proteins or complexes . This allows researchers to study the compound’s effects on molecular interactions and pathways in detail.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate can be compared with other similar compounds that feature tert-butyl groups and fluorine atoms. These compounds often share similar reactivity patterns and applications in scientific research. the unique combination of structural features in this compound makes it distinct and valuable for specific applications.

Biologische Aktivität

Chemical Structure and Properties

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate, with the CAS number 1400765-53-8, is a complex organic compound characterized by its unique structural features. The molecular formula is with a molecular weight of approximately 260.30 g/mol. Its structure includes a tert-butyl group, a fluorine atom, and a hydroxyimino group attached to a piperidine ring, which contributes to its biological activity and reactivity in various chemical processes .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and potential therapeutic applications. The compound exhibits significant activity as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative conditions such as Alzheimer's disease .

In Vitro Studies

Research indicates that this compound has shown promising results in vitro, particularly regarding its neuroprotective properties. For example, studies have demonstrated that it can prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology. The compound was found to inhibit amyloidogenesis effectively, showcasing an 85% inhibition rate at concentrations around 100 μM .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁FN₂O₃ |

| Molecular Weight | 260.30 g/mol |

| CAS Number | 1400765-53-8 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 353.7 ± 42.0 °C |

| Flash Point | 167.7 ± 27.9 °C |

| LogP | 1.70 |

Case Studies and Research Findings

- Neuroprotective Effects : In a study assessing the protective effects against amyloid-beta-induced toxicity in astrocytes, this compound exhibited a moderate protective effect by reducing TNF-α levels and oxidative stress markers .

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit AChE, showing an IC₅₀ value of approximately 15.4 nM, indicating strong inhibitory potential . This property suggests its potential use in treating cognitive decline associated with Alzheimer's disease.

- Comparative Analysis with Similar Compounds : When compared with other compounds featuring similar structural motifs (such as fluorinated piperidines), this compound demonstrated unique reactivity patterns and biological activities that set it apart as a candidate for further research in medicinal chemistry .

Eigenschaften

IUPAC Name |

tert-butyl 3-fluoro-4-[(E)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21FN2O3/c1-11(2,3)18-10(16)15-6-5-12(4,8-14-17)9(13)7-15/h8-9,17H,5-7H2,1-4H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKYQYAOCSZDMU-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1F)C(=O)OC(C)(C)C)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.